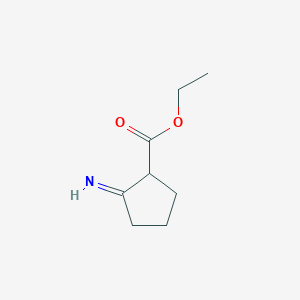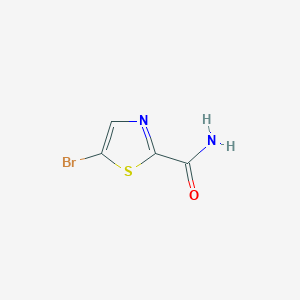
beta-D-Glucose 6-phosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucose 6-phosphate sodium salt: is a white crystalline solid that is highly soluble in water. It is an important metabolic intermediate in the glycolysis and pentose phosphate pathways. This compound plays a crucial role in cellular energy production and is involved in various biochemical processes within the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-D-Glucose 6-phosphate sodium salt can be synthesized by the phosphorylation of glucose using hexokinase or glucokinase enzymes. Another method involves the conversion of glucose-1-phosphate to glucose-6-phosphate by the enzyme phosphoglucomutase. The reaction typically occurs under mild conditions with a pH range of 4.0-5.0 .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic phosphorylation of glucose. This method is preferred due to its high specificity and efficiency. The product is then purified through crystallization and other separation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Glucose 6-phosphate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalyzed by glucose-6-phosphate dehydrogenase, converting it to 6-phosphogluconolactone.
Reduction: Involves the use of reducing agents like sodium borohydride.
Substitution: Phosphorylation reactions using inorganic phosphate or other phosphorylating agents.
Major Products Formed:
Oxidation: 6-phosphogluconolactone.
Reduction: Glucose derivatives.
Substitution: Various phosphorylated glucose derivatives.
Aplicaciones Científicas De Investigación
Beta-D-Glucose 6-phosphate sodium salt is widely used in scientific research due to its role in metabolic pathways.
Chemistry:
- Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology:
- Plays a role in cellular metabolism studies, particularly in glycolysis and the pentose phosphate pathway.
- Used in cell culture media to provide a source of energy for cells .
Medicine:
- Investigated for its potential in treating metabolic disorders and as a diagnostic marker for certain diseases .
Industry:
Mecanismo De Acción
Beta-D-Glucose 6-phosphate sodium salt exerts its effects by participating in key metabolic pathways. It is phosphorylated by hexokinase or glucokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. These pathways are essential for energy production and biosynthesis of nucleotides and amino acids .
Comparación Con Compuestos Similares
Glucose-1-phosphate: Another phosphorylated glucose derivative involved in glycogen synthesis.
Fructose-6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Mannose-6-phosphate: Involved in glycoprotein synthesis and lysosomal enzyme targeting.
Uniqueness: Beta-D-Glucose 6-phosphate sodium salt is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This makes it a critical compound for cellular energy production and biosynthesis processes .
Propiedades
Número CAS |
84332-92-3 |
|---|---|
Fórmula molecular |
C6H13NaO9P+ |
Peso molecular |
283.13 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/t2-,3-,4+,5-,6-;/m1./s1 |
Clave InChI |
ZALKNDISPIVVKC-WYRLRVFGSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O.[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1629941.png)









![4,5-Dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B1629958.png)



